DNMT1 Enzymatic Potency and Isoform Selectivity: >2,500-Fold Discrimination Over DNMT3A/3B
GSK-3685032 inhibits DNMT1 with an IC50 of 0.036 ± 0.001 μM (n = 70, radioactive SPA) [1]. In head-to-head enzymatic profiling against the de novo methyltransferases, the compound exhibits IC50 values > 90 μM for DNMT3A/3L and DNMT3B/3L complexes, corresponding to a selectivity window exceeding 2,500-fold . This contrasts sharply with the pan-DNMT inhibition profile of nucleoside analogs such as decitabine, which irreversibly inactivate all three catalytically active DNMT isoforms at sub-micromolar concentrations following DNA incorporation [2].
| Evidence Dimension | DNMT1 Enzymatic Inhibition and Isoform Selectivity |
|---|---|
| Target Compound Data | DNMT1 IC50 = 0.036 μM; DNMT3A/3L IC50 > 90 μM; DNMT3B/3L IC50 > 90 μM |
| Comparator Or Baseline | Decitabine: Irreversibly inhibits DNMT1, DNMT3A, and DNMT3B at sub-μM concentrations post-incorporation |
| Quantified Difference | >2,500-fold selectivity for DNMT1 over DNMT3A/3B (GSK-3685032); comparator exhibits pan-DNMT inhibition with no isoform selectivity |
| Conditions | Radioactive scintillation proximity assay (SPA); n = 70 independent biological replicates for DNMT1; recombinant DNMT3A/3L and DNMT3B/3L complexes |
Why This Matters
Procuring (R)-GSK-3685032 ensures experiments isolate DNMT1-specific effects, avoiding confounding phenotypes from concurrent DNMT3A/3B inhibition that occur with traditional HMAs.
- [1] Pappalardi MB, et al. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia. Nat Cancer. 2021 Oct;2(10):1002-1017. View Source
- [2] Pappalardi MB, et al. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia. Nat Cancer. 2021 Oct;2(10):1002-1017. View Source
